molecular formula C21H22N4O5 B14918594 (4r)-4-Hydroxy-1-[(3-Methylisoxazol-5-Yl)acetyl]-N-[4-(1,3-Oxazol-5-Yl)benzyl]-L-Prolinamide

(4r)-4-Hydroxy-1-[(3-Methylisoxazol-5-Yl)acetyl]-N-[4-(1,3-Oxazol-5-Yl)benzyl]-L-Prolinamide

Cat. No.: B14918594
M. Wt: 410.4 g/mol
InChI Key: HFCLIEBJTGJKSV-AEFFLSMTSA-N
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Description

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a complex organic compound that features multiple functional groups, including hydroxyl, isoxazole, oxazole, and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

  • Formation of the pyrrolidine ring.
  • Introduction of the hydroxyl group at the 4-position.
  • Acylation with 3-methylisoxazole-5-yl acetic acid.
  • Benzylation with 4-(oxazol-5-yl)benzyl chloride.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl and acyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxamide
  • (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-benzylpyrrolidine-2-carboxamide
  • (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine

Uniqueness

The uniqueness of (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-[2-(3-methyl-1,2-oxazol-5-yl)acetyl]-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H22N4O5/c1-13-6-17(30-24-13)8-20(27)25-11-16(26)7-18(25)21(28)23-9-14-2-4-15(5-3-14)19-10-22-12-29-19/h2-6,10,12,16,18,26H,7-9,11H2,1H3,(H,23,28)/t16-,18+/m1/s1

InChI Key

HFCLIEBJTGJKSV-AEFFLSMTSA-N

Isomeric SMILES

CC1=NOC(=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=CN=CO4)O

Canonical SMILES

CC1=NOC(=C1)CC(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=CN=CO4)O

Origin of Product

United States

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